3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[3-(pyridin-3-yloxy)propyl]propanamide
Overview
Description
3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[3-(pyridin-3-yloxy)propyl]propanamide is a useful research compound. Its molecular formula is C20H22N4O3 and its molecular weight is 366.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.16919058 g/mol and the complexity rating of the compound is 451. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antibacterial Activity
Research on the synthesis of azole derivatives from related chemical precursors has shown that these compounds exhibit significant antibacterial activity. For instance, compounds synthesized from 3-[(4-methylphenyl)amino]propanehydrazide, including 1,3,4-oxadiazole derivatives, have shown good antibacterial properties against specific bacterial strains such as Rhizobium radiobacter. These findings suggest that similar chemical structures could be explored for their potential in developing new antibacterial agents (Tumosienė et al., 2012).
Insecticidal Activity
Another significant area of research is the development of compounds with insecticidal properties. Anthranilic diamides analogs containing 1,3,4-oxadiazole rings have been synthesized and tested for their insecticidal activities, particularly against the diamondback moth (Plutella xylostella). Some of these compounds exhibited high insecticidal activities, providing a foundation for further exploration of such chemicals in pest control strategies (Qi et al., 2014).
Anticancer Agents
Compounds containing 1,3,4-oxadiazolyl tetrahydropyridines have been synthesized and studied for their anti-cancer activities. This research has highlighted the potential of such compounds in the development of new anticancer agents. The exploration of different substituents on the core structure has led to variations in biological activity, indicating the importance of structural optimization in drug development (Redda & Gangapuram, 2007).
Apoptosis Inducers
Further research into 3-aryl-5-aryl-1,2,4-oxadiazoles has identified compounds that act as novel apoptosis inducers, displaying good activity against several cancer cell lines. This discovery not only contributes to cancer therapy research but also aids in understanding the mechanisms of apoptosis induction by small molecules (Zhang et al., 2005).
Properties
IUPAC Name |
3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridin-3-yloxypropyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-15-6-2-3-8-17(15)20-23-19(27-24-20)10-9-18(25)22-12-5-13-26-16-7-4-11-21-14-16/h2-4,6-8,11,14H,5,9-10,12-13H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUFYEHEVAEQSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CCC(=O)NCCCOC3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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